1-(3-Trifluoromethoxyphenyl)-imidazolidin-2-one
Description
1-(3-Trifluoromethoxyphenyl)-imidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core substituted with a 3-trifluoromethoxyphenyl group. The compound’s synthesis likely follows routes similar to other 1-aryl-imidazolidin-2-ones, such as α-ureation/amination reactions involving N-oxides and chloroimidazolidines .
Properties
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)17-8-3-1-2-7(6-8)15-5-4-14-9(15)16/h1-3,6H,4-5H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEIRLRNMDAWEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=CC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Trifluoromethoxyphenyl)-imidazolidin-2-one typically involves the reaction of 3-trifluoromethoxyaniline with an appropriate imidazolidinone precursor under controlled conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide, followed by heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Trifluoromethoxyphenyl)-imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-(3-Trifluoromethoxyphenyl)-imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Trifluoromethoxyphenyl)-imidazolidin-2-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The imidazolidinone moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Key Insights :
- Electron-withdrawing groups (-OCF₃, -NO₂) enhance electrophilicity, improving interactions with enzymes (e.g., acetylcholinesterase) or metal ions .
- Bulky aryl groups (e.g., isoquinolinyl) improve fluorescence properties but may reduce solubility .
Metal Complexation and Anticancer Activity
Imidazolidin-2-ones act as bidentate ligands in copper(II) complexes. The 3-trifluoromethoxyphenyl group’s steric and electronic effects may alter coordination behavior compared to other substituents:
Key Insights :
- Thione derivatives (e.g., 2-thioimidazolidinones) show higher anticancer potency than oxo-analogs, likely due to stronger Cu–S vs. Cu–O bonds .
- The -OCF₃ group’s electronegativity could enhance ligand field strength, but steric bulk might reduce metal-binding efficiency compared to smaller substituents.
Fluorescent Properties
The 3-trifluoromethoxyphenyl group’s impact on fluorescence can be inferred from analogs:
Key Insights :
- Extended conjugation (e.g., isoquinolinyl) increases molar extinction coefficients (ε) and red-shifts absorption/emission .
- The -OCF₃ group’s strong electron withdrawal may blue-shift emission compared to electron-donating groups (e.g., -OCH₃) but improve photostability.
Key Insights :
Biological Activity
1-(3-Trifluoromethoxyphenyl)-imidazolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H8F3N2O2
- Molecular Weight : 248.18 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, suggesting its use as a therapeutic agent in metabolic disorders.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways associated with inflammation and cancer.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Study 1: Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways. Morphological changes consistent with apoptosis were observed, including cell shrinkage and chromatin condensation.
Case Study 2: Enzyme Inhibition
Research indicates that this compound effectively inhibits key enzymes involved in glycolysis and other metabolic pathways. This inhibition leads to a decrease in ATP production in cancer cells, thereby hindering their proliferation.
Research Findings
Recent studies have emphasized the importance of structural modifications in enhancing the biological activity of imidazolidinone derivatives. The incorporation of electron-withdrawing groups like trifluoromethoxy not only improves solubility but also increases binding affinity to target sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
